molecular formula C20H18N6O B2447081 N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide CAS No. 2034234-93-8

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide

Cat. No.: B2447081
CAS No.: 2034234-93-8
M. Wt: 358.405
InChI Key: CARLJUDVAAEHBE-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core, a pyrazole ring, and a pyridine moiety

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-14-12-18(15-4-6-21-7-5-15)25-26(14)11-10-24-20(27)16-2-3-17-19(13-16)23-9-8-22-17/h2-9,12-13H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARLJUDVAAEHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC3=NC=CN=C3C=C2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with 1,2-Diketones

Quinoxalines are classically synthesized by reacting o-phenylenediamines with 1,2-diketones under acidic or neutral conditions. For the 6-carboxylic acid derivative, a substituted 1,2-diketone bearing a carboxyl group is required.

Procedure :

  • Synthesis of 3-oxo-3-(quinoxalin-6-yl)propanoic acid :
    • React 6-nitroquinoxaline with ethyl acetoacetate under basic conditions to introduce the keto-ester moiety.
    • Reduce the nitro group to an amine using hydrogenation (Pd/C, H₂), followed by hydrolysis to yield the carboxylic acid.
  • Cyclization :
    • Heat the intermediate with o-phenylenediamine in acetic acid at 80°C for 12 hours.
    • Isolate quinoxaline-6-carboxylic acid via recrystallization from ethanol/water (Yield: 75–85%).

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the diamine’s amino groups on the diketone’s carbonyl carbons, followed by dehydration and aromatization.

Synthesis of 2-(5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine

Pyrazole Ring Formation

The 5-methyl-3-(pyridin-4-yl)-1H-pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.

Procedure :

  • Preparation of 3-(pyridin-4-yl)prop-2-en-1-one :
    • React pyridine-4-carbaldehyde with acetone in a Claisen-Schmidt condensation (KOH, ethanol, reflux).
  • Cyclocondensation with Methylhydrazine :
    • Mix 3-(pyridin-4-yl)prop-2-en-1-one (1.0 equiv) with methylhydrazine (1.2 equiv) in ethanol at 80°C for 6 hours.
    • The reaction proceeds via Michael addition followed by cyclization, yielding 5-methyl-3-(pyridin-4-yl)-1H-pyrazole (Yield: 70–80%).

Regioselectivity Considerations :
The electron-withdrawing pyridinyl group directs hydrazine attack to the β-position, ensuring correct regiochemistry.

N-Alkylation to Introduce the Ethylamine Side Chain

Procedure :

  • Alkylation with 2-Chloroethylamine :
    • React 5-methyl-3-(pyridin-4-yl)-1H-pyrazole (1.0 equiv) with 2-chloroethylamine hydrochloride (1.5 equiv) in DMF using K₂CO₃ as a base (80°C, 12 hours).
    • Purify via column chromatography (SiO₂, ethyl acetate/methanol) to obtain 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine (Yield: 60–70%).

Amide Bond Formation

Acyl Chloride Method

Procedure :

  • Synthesis of Quinoxaline-6-carbonyl Chloride :
    • Treat quinoxaline-6-carboxylic acid (1.0 equiv) with thionyl chloride (3.0 equiv) under reflux for 4 hours.
    • Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride.
  • Coupling with 2-(5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine :
    • Dissolve the acyl chloride (1.0 equiv) in dichloromethane and add dropwise to a solution of the amine (1.2 equiv) and triethylamine (2.0 equiv) in DCM at 0°C.
    • Stir at room temperature for 20 hours, wash with water, and purify via recrystallization (ethanol) to yield the target compound (Yield: 65–75%).

Coupling Reagent Approach

Procedure :

  • Activation with HATU :
    • Mix quinoxaline-6-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in DMF at 0°C for 30 minutes.
    • Add 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine (1.0 equiv) and stir at room temperature for 12 hours.
    • Purify via preparative HPLC (C18 column, acetonitrile/water) to isolate the product (Yield: 80–85%).

Comparative Analysis of Methods

Parameter Acyl Chloride Method HATU Coupling
Yield 65–75% 80–85%
Reaction Time 20 hours 12 hours
Purification Recrystallization HPLC
Cost Low High
Byproducts HCl, SOCl₂ residues Minimal

The HATU method offers higher yields and fewer byproducts but requires costly reagents. The acyl chloride route is more economical for large-scale synthesis.

Mechanistic Insights and Optimization

Pyrazole Cyclization

The regioselectivity of pyrazole formation is governed by the electronic effects of substituents. The pyridin-4-yl group at C3 stabilizes the intermediate enolate, directing hydrazine attack to the β-keto position. Microwave-assisted synthesis (100°C, 1 hour) can reduce reaction time by 80% without compromising yield.

Amide Coupling

In situ generation of acyl chlorides minimizes handling of corrosive intermediates. Alternatively, using polymer-supported carbodiimides simplifies purification by filtration.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline-6-carboxylic acid derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide exhibit significant antimicrobial activity. For example, studies have shown that derivatives of quinoxaline can inhibit the growth of various bacteria and fungi, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in these compounds enhances their antibacterial efficacy.

Antitubercular Activity

The compound has been evaluated for its antitubercular properties, specifically against Mycobacterium tuberculosis. In vitro studies have demonstrated that certain derivatives possess potent activity with minimum inhibitory concentrations (MICs) as low as 3.91 µg/mL . This suggests potential for development as a treatment for tuberculosis, particularly in light of rising drug resistance.

Antimalarial Activity

Quinoxaline derivatives have also been investigated for their antimalarial properties. A related study highlighted the mechanism of action involving the inhibition of translation elongation factor 2 in Plasmodium falciparum, showcasing the potential of quinoxaline-based compounds in treating malaria .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline core and subsequent substitution reactions to introduce the pyrazole moiety. The structural integrity and functional groups play a crucial role in determining the biological activity of the compound.

Table 1: Key Synthetic Steps

StepReaction TypeReagents UsedProduct
1CondensationPyrazole derivative + QuinoxalineIntermediate compound
2AlkylationEthyl bromide + IntermediateN-(2-(...)) compound
3CarboxamidationAmine + Acid chlorideFinal product

Cancer Research

Emerging studies suggest that quinoxaline derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells . The structural modifications in this compound could enhance its selectivity and potency against tumor cells.

Neurological Disorders

Recent investigations into quinoxaline compounds have proposed their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems . This opens avenues for exploring this compound in neuropharmacology.

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and are known for their diverse biological activities.

    Pyrazole derivatives: Compounds with a pyrazole ring are often explored for their anti-inflammatory and anticancer properties.

    Pyridine derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their broad range of biological activities.

Uniqueness

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity

Biological Activity

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N7OC_{20}H_{19}N_{7}O with a molecular weight of 373.42 g/mol. The compound features a quinoxaline core, which is known for its diverse biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors such as quinoxaline derivatives and pyrazole intermediates. The detailed synthetic pathway remains proprietary in many cases but generally follows established methods in heterocyclic chemistry.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines. In one study, tetrazolo[1,5-a]quinoxaline derivatives demonstrated higher inhibitory effects against tumor cell lines compared to the reference drug doxorubicin, suggesting a potential for this compound to exhibit similar activity .

Enzyme Inhibition

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline derivatives have also been evaluated for their ability to inhibit specific enzymes. For example, compounds related to this structure have shown inhibitory activity against ALK5 (activin receptor-like kinase 5), a target in the treatment of fibrotic diseases and cancer. The IC50 values reported for related compounds were as low as 0.013 μM, indicating potent inhibition .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that quinoxaline derivatives may possess antimicrobial activity. Compounds exhibiting dual activity against both bacterial strains and cancer cells highlight the potential versatility of this chemical class .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityHigh inhibitory effects on tumor cell lines; compounds showed IC50 values lower than doxorubicin .
Study 2Assess enzyme inhibitionSignificant ALK5 inhibition with IC50 values as low as 0.013 μM in cell-based assays .
Study 3Investigate antimicrobial propertiesDemonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential for dual therapeutic applications .

Q & A

Basic: What are the recommended methodologies for synthesizing N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound likely involves multi-step reactions, including coupling of the pyrazole and quinoxaline moieties. Key steps may include:

  • Heterocycle Formation: Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with diketones or via Pd-catalyzed cross-coupling for functionalized derivatives .
  • Amide Bond Formation: Carboxamide linkages can be achieved using coupling agents like EDC/HOBt under inert atmospheres to prevent hydrolysis .
  • Optimization: Reaction temperatures (e.g., reflux in DMF at 80–100°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) are critical for yield improvement. Purification via column chromatography or recrystallization ensures high purity .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Comprehensive characterization requires:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: To confirm substituent positions and integration ratios (e.g., pyrazole protons at δ 6.5–8.5 ppm; quinoxaline carbons at δ 140–160 ppm) .
    • IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₂₀H₁₈N₆O) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, if suitable crystals are obtained .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:
Initial screening should focus on target-agnostic assays:

  • Kinase Inhibition: Use ATP-binding assays (e.g., ADP-Glo™) against kinase panels, given structural similarities to quinoxaline-based kinase inhibitors .
  • Antiproliferative Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Microbial Susceptibility: Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Answer:
SAR strategies include:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the quinoxaline ring to enhance binding affinity to hydrophobic kinase pockets .
  • Side-Chain Variation: Replace the ethyl linker with propyl or cyclic amines to assess steric effects on target engagement .
  • Bioisosteric Replacement: Substitute pyridin-4-yl with thiazole or imidazole to evaluate heterocycle-specific interactions .
  • Data Correlation: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding energies .

Advanced: What experimental approaches resolve contradictions in reported bioactivity data?

Answer:
Discrepancies (e.g., conflicting IC₅₀ values) require:

  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .
  • Target Selectivity Profiling: Use kinome-wide screening to identify off-target effects that may explain variability .
  • Meta-Analysis: Compare datasets across studies while controlling for variables like cell passage number or compound purity .

Advanced: How can computational modeling guide the design of derivatives with enhanced solubility?

Answer:

  • LogP Prediction: Tools like ChemAxon calculate partition coefficients; aim for LogP <3 by introducing polar groups (e.g., -OH, -SO₃H) .
  • Solubility Parameter Mapping: Use Hansen solubility parameters (HSPiP) to identify compatible solvents for formulation .
  • Co-Crystal Screening: Molecular dynamics simulations (e.g., GROMACS) predict stable co-crystals with succinic acid or PEG derivatives .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate interacting proteins from cell lysates .
  • CRISPR Knockout Models: Generate gene-edited cell lines (e.g., lacking putative targets like MET kinase) to confirm on-target effects .
  • Transcriptomic Profiling: RNA-seq identifies downstream pathways modulated by the compound (e.g., apoptosis, cell cycle) .

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